4-Bromo-2-ethylaniline hydrochloride 4-Bromo-2-ethylaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 30273-22-4
VCID: VC2004969
InChI: InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H
SMILES: CCC1=C(C=CC(=C1)Br)N.Cl
Molecular Formula: C8H11BrClN
Molecular Weight: 236.53 g/mol

4-Bromo-2-ethylaniline hydrochloride

CAS No.: 30273-22-4

Cat. No.: VC2004969

Molecular Formula: C8H11BrClN

Molecular Weight: 236.53 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-ethylaniline hydrochloride - 30273-22-4

Specification

CAS No. 30273-22-4
Molecular Formula C8H11BrClN
Molecular Weight 236.53 g/mol
IUPAC Name 4-bromo-2-ethylaniline;hydrochloride
Standard InChI InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H
Standard InChI Key UFDYCSLRMHWHGD-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Br)N.Cl
Canonical SMILES CCC1=C(C=CC(=C1)Br)N.Cl

Introduction

Chemical Identity and Structure

4-Bromo-2-ethylaniline hydrochloride is the hydrochloride salt form of 4-Bromo-2-ethylaniline. This compound features a specific substitution pattern on the aniline ring, with a bromine atom at the 4-position (para) and an ethyl group at the 2-position (ortho), forming a salt with hydrochloric acid.

Basic Identification Data

Table 1: Chemical Identity Parameters

ParameterInformation
Chemical Name4-Bromo-2-ethylaniline hydrochloride
CAS Number30273-22-4
Molecular FormulaC₈H₁₁BrClN
Molecular Weight236.53 g/mol
IUPAC Name4-bromo-2-ethylaniline;hydrochloride
Standard InChIInChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H
Standard InChIKeyUFDYCSLRMHWHGD-UHFFFAOYSA-N
SMILESCCC1=C(C=CC(=C1)Br)N.Cl

The compound is derived from the parent compound 4-Bromo-2-ethylaniline (CAS: 45762-41-2) through salt formation with hydrochloric acid .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-2-ethylaniline hydrochloride is essential for handling, storage, and application in various chemical processes.

Physical Properties

Table 2: Physical Characteristics

PropertyValue
Physical StateSolid
AppearanceWhite to off-white solid
Melting Point222-224°C
Boiling Point260.7°C at 760 mmHg
Density1.421 g/cm³
Flash Point111.5°C

The compound exists as a crystalline solid at room temperature and pressure. As a hydrochloride salt, it generally exhibits greater water solubility compared to its free base form, which is an important consideration for certain applications .

Chemical Reactivity

The reactivity of 4-Bromo-2-ethylaniline hydrochloride is influenced by several structural features:

  • The protonated amino group, which is less nucleophilic than the free amine but can be deprotonated under basic conditions

  • The bromine substituent at the para position, which can participate in various coupling reactions and substitutions

  • The ethyl group at the ortho position, providing steric effects and potential for further functionalization

These characteristics make the compound valuable as a building block in organic synthesis, particularly for constructing more complex aromatic systems.

Synthesis Methods

Several approaches exist for synthesizing 4-Bromo-2-ethylaniline hydrochloride, each with specific advantages depending on available starting materials and desired scale.

Standard Synthetic Route

The most common synthetic pathway involves bromination of 2-ethylaniline followed by conversion to the hydrochloride salt:

  • Selective bromination of 2-ethylaniline at the para position (4-position)

  • Isolation of 4-Bromo-2-ethylaniline

  • Treatment with hydrochloric acid to form the hydrochloride salt

This direct approach is widely used in laboratory and industrial settings due to its relative simplicity and efficiency.

Alternative Synthetic Pathways

Based on synthetic routes for similar compounds, an alternative approach involves:

  • Protection of the amino group in 2-ethylaniline

  • Selective bromination at the para position

  • Deprotection of the amino group

  • Salt formation with hydrochloric acid

This approach may offer advantages when selective bromination is challenging or when certain intermediates are desired for other purposes .

Analytical Characterization

Thorough characterization of 4-Bromo-2-ethylaniline hydrochloride is essential for confirming identity, purity, and structural integrity.

Spectroscopic Identification

Table 3: Analytical Methods for Characterization

MethodApplicationInformation Obtained
H-NMRStructure confirmationProton signals and coupling patterns
LC-MSIdentity confirmationMolecular weight and fragmentation pattern
IR SpectroscopyFunctional group identificationCharacteristic absorption bands
HPLC-ESI-MSPurity determinationRetention time and mass spectral data

These complementary analytical techniques provide comprehensive structural information and serve as the basis for quality control .

Quality Control Parameters

Standard quality control specifications typically include:

Table 4: Quality Control Specifications

ParameterSpecificationTypical Results
IdentificationSpectroscopic confirmationComplies
Loss on drying≤2.0%0.19%
Heavy metals≤10 ppm<10 ppm
Water content≤1.0%0.1%
Sulphated ash≤0.5%0.009%
Residue on ignition≤0.1%0.03%
Related substancesTotal impurities ≤0.5%0.18%
Purity≥99.0%99.7%
Assay99.0%-101.0%99.8%

These specifications ensure the compound meets requirements for research and industrial applications, with high-purity material generally required for pharmaceutical applications .

Applications and Uses

4-Bromo-2-ethylaniline hydrochloride serves various functions in research and industry, with applications spanning multiple fields.

Research Applications

In research settings, the compound functions primarily as:

  • A synthetic intermediate in the development of novel compounds

  • A building block for structure-activity relationship studies

  • A starting material for developing new reaction methodologies

  • A precursor for heterocyclic compound synthesis

Hazard TypeClassification
Acute Toxicity (Oral/Dermal/Inhalation)Category 4
Skin IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory)

GHS Hazard Statements and Precautions

Table 6: GHS Information

TypeCodeStatement
Hazard StatementsH302-H315-H319-H335Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation
Precautionary StatementsP261-P305+P351+P338Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Proper protective equipment, including gloves and safety glasses, should be worn when handling this compound .

Related Compounds and Derivatives

Understanding related compounds provides context for the properties and applications of 4-Bromo-2-ethylaniline hydrochloride.

Parent Compound

The free base form, 4-Bromo-2-ethylaniline (CAS: 45762-41-2), is the direct precursor to the hydrochloride salt. It has different physical properties:

Table 7: Free Base Comparison

Property4-Bromo-2-ethylaniline4-Bromo-2-ethylaniline HCl
Molecular Weight200.08 g/mol236.53 g/mol
SolubilityLess water-solubleMore water-soluble
Boiling Point110-112°C (2 mmHg)260.7°C (760 mmHg)
CAS Number45762-41-230273-22-4

The free base is often used in reactions requiring the nucleophilic amine functionality, while the hydrochloride form provides enhanced stability and improved handling properties in certain applications .

Structural Analogs

Several structural analogs share similarities with 4-Bromo-2-ethylaniline hydrochloride:

  • 4-Bromo-2-methylaniline hydrochloride: Contains a methyl rather than ethyl group

  • 4-Bromo-2-chlorophenol: A metabolite of certain organophosphorus pesticides

  • 2-Ethyl-4-bromoaniline derivatives: Various functionalized derivatives with modified properties

These compounds often exhibit related chemical behaviors but with subtle differences in reactivity and physical properties.

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